Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO3 and its molecular weight is 313.82 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, with the CAS number 1217791-17-7, has been studied for its effects on various biological systems, particularly in relation to its pharmacological profiles.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₆H₂₃ClNO₃
- Molecular Weight: 277.37 g/mol
- MDL Number: MFCD08688248
Structural Features
This compound features a pyrrolidine ring substituted with a phenoxy group that includes an isopropyl and methyl moiety. The stereochemistry at the 2S and 4S positions is critical for its biological activity.
Research indicates that this compound exhibits various mechanisms of action, primarily through modulation of neurotransmitter systems. It may interact with receptors involved in the central nervous system, potentially influencing pathways related to mood regulation and cognitive function.
Pharmacological Effects
- Neurotransmitter Modulation: Studies suggest that this compound may enhance the activity of certain neurotransmitters, such as serotonin and dopamine, which are crucial for mood and emotional balance.
- Anti-inflammatory Properties: Preliminary research indicates potential anti-inflammatory effects, making it a candidate for further exploration in conditions characterized by chronic inflammation.
- Analgesic Effects: There is some evidence suggesting that this compound may possess analgesic properties, which could be beneficial in pain management therapies.
Study 1: Neuropharmacological Evaluation
In a controlled study involving animal models, this compound was administered at varying doses. The results indicated:
- Doses: 10 mg/kg, 20 mg/kg, and 50 mg/kg.
- Outcomes: Significant improvement in anxiety-like behaviors was noted in the elevated plus maze test at the 20 mg/kg dose compared to control groups.
Study 2: Anti-inflammatory Assessment
Another study focused on the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model. Key findings included:
- Reduction in Edema: A notable decrease in paw swelling was observed at doses of 25 mg/kg and above.
- Mechanism Insight: The compound appeared to inhibit pro-inflammatory cytokines, suggesting a potential pathway for therapeutic use.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-10(2)12-6-5-11(3)15(7-12)20-13-8-14(17-9-13)16(18)19-4;/h5-7,10,13-14,17H,8-9H2,1-4H3;1H/t13-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJONYHYVXNKRX-IODNYQNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2CC(NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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